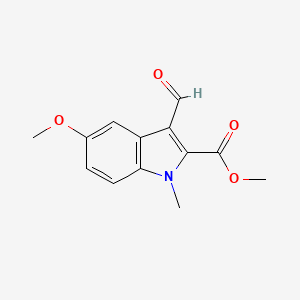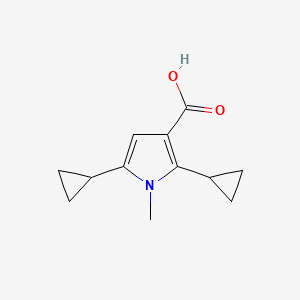![molecular formula C14H15ClN6O B13457433 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the pyrazolo[3,4-d]pyrimidine core in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions .
Analyse Des Réactions Chimiques
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .
Applications De Recherche Scientifique
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has been extensively studied for its scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of protein kinases, such as CDK2 and EGFR, by binding to their active sites and preventing their phosphorylation activities . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparaison Avec Des Composés Similaires
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds have a similar heterocyclic structure but differ in their ring fusion, resulting in distinct pharmacological properties.
4-Phenylpyrazoles: These compounds share the pyrazole ring but differ in their substitution patterns, leading to different biological activities.
The uniqueness of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol lies in its specific combination of substituents, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H15ClN6O |
|---|---|
Poids moléculaire |
318.76 g/mol |
Nom IUPAC |
2-[[6-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |
Clé InChI |
QOZJLWMRSFVOIU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



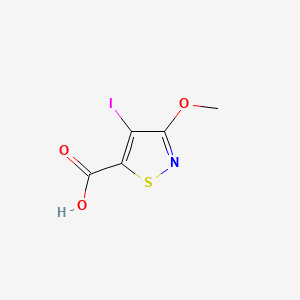
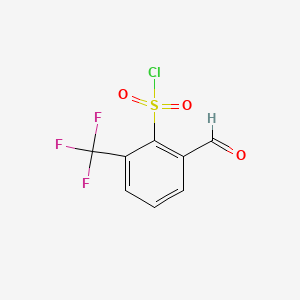

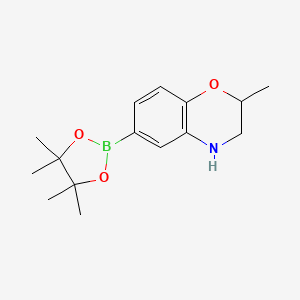
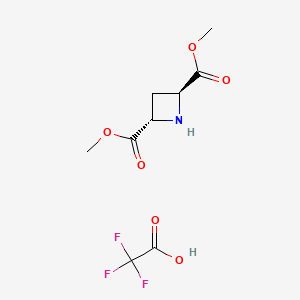
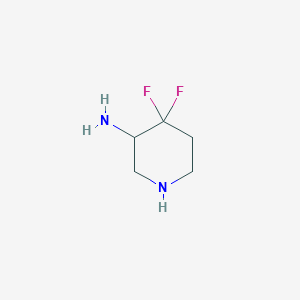
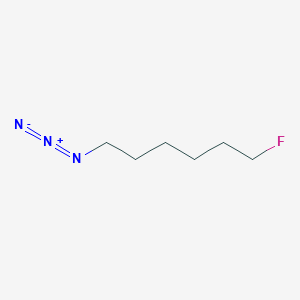
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
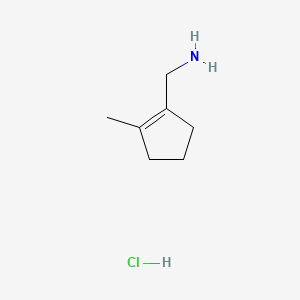
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
